molecular formula C12H15IN2OS B4126735 N-(4-IODOPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-(4-IODOPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B4126735
M. Wt: 362.23 g/mol
InChI Key: YQNMPQJGCIZWJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 4-iodoaniline with tetrahydro-2-furanylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and related compounds.

Scientific Research Applications

Chemistry: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential in biological applications due to its thiourea moiety, which is known for its biological activities. It has been studied for its antibacterial, antioxidant, and anticancer properties .

Industry: In the industrial sector, N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: N-(4-IODOPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to the presence of both the 4-iodophenyl group and the tetrahydro-2-furanylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNMPQJGCIZWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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